2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile is a chemical compound with a unique structure that includes a hydroxyl group, an iodine atom, a methyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the iodination of 4-methylpyridine-3-carbonitrile followed by the introduction of a hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-iodo-6-methylpyridine: This compound has a similar structure but with different positions of the hydroxyl and methyl groups.
2-Hydroxy-5-methylpyridine: Lacks the iodine and nitrile groups, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile is unique due to the presence of both iodine and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-iodo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJWUDGTXHXEOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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